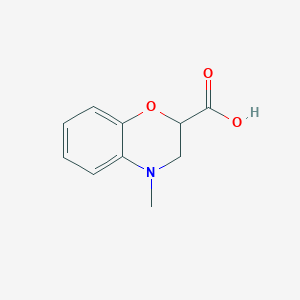

4-甲基-3,4-二氢-2H-1,4-苯并噁嗪-2-羧酸

描述

“4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” is a chemical compound with the empirical formula C8H9NO1. It is a derivative of benzoxazine, a class of heterocyclic organic compounds1.

Synthesis Analysis

The synthesis of several 3,4-dihydro-4-oxo-2-1,3-benzoxazine-carboxylic acids is described in the literature2. The acids resulted from hydrogen carbonate hydrolysis of their corresponding esters which were prepared by condensation of salicylamide with various aldehydes and ketones2. Another study describes the synthesis and biological evaluation of 4-phenylureido/thioureido-substituted 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines3.

Molecular Structure Analysis

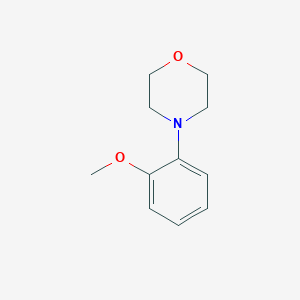

The molecular structure of “4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” can be represented by the SMILES string CN1CCOc2cc(ccc12)S(Cl)(=O)=O4. Single-Crystal X-ray Diffraction (SC-XRD) is a common method used to analyze the crystal structure of such compounds5.

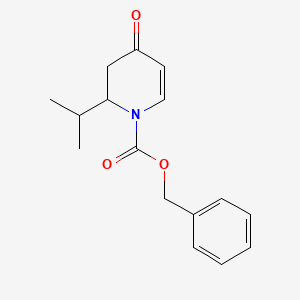

Chemical Reactions Analysis

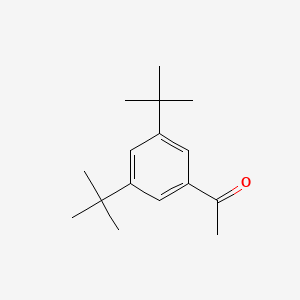

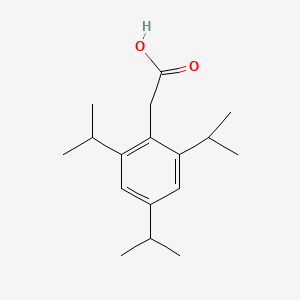

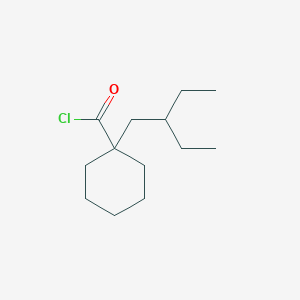

The reactions of 3-methyl-3,4-dihydro-2H-1,4-benzoxazines with 2-methoxyisopentanoyl chloride were found to be more selective compared to the acylation with other studied propanoyl chlorides6. This fact was probably caused by the significant steric hindrance due to the isopropyl substituent in acyl chloride compared to the methyl group in reagents derived from propanoic acid6.

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” are not explicitly mentioned in the search results. However, a related compound, 3-甲基-3,4-二氢-2H-1,4-苯并噁嗪, has a melting point of 98-100°C and a boiling point of 165 °C (Press: 16 Torr). Its density is predicted to be 1.040±0.06 g/cm38.

科学研究应用

合成和肽类模拟建筑块4-甲基-3,4-二氢-2H-1,4-苯并噁嗪-2-羧酸及其衍生物在化学合成中被广泛使用。例如,它们作为各种羧酸、羧酸盐和羧酰胺的立体选择性合成中间体。这些化合物已被探索其作为肽类模拟建筑块的潜力,这对于开发用于治疗目的的类肽分子是重要的(Hrast, Mrcina, & Kikelj, 1999)。

创新合成方法合成苯并噁嗪衍生物的新方法,包括4-甲基-3,4-二氢-2H-1,4-苯并噁嗪-2-羧酸,一直是研究的焦点。这些方法通常涉及像2-氨基酚这样的起始物质,并采用一锅法反应来产生各种苯并噁嗪衍生物,突显了这些化合物在合成化学中的灵活性和适应性(詹淑婷, 2012)。

生物催化应用4-甲基-3,4-二氢-2H-1,4-苯并噁嗪-2-羧酸的衍生物已被用于脂肪酶催化的分辨研究。这些研究涉及了解酶如脂肪酶如何选择性地催化化合物的特定对映体的形成,这对于生产对映纯药物是至关重要的(Prasad et al., 2006)。

微波催化合成研究还深入探讨了苯并噁嗪衍生物的微波催化合成。这种方法显著提高了反应速率和产率,展示了微波辐射在化学合成中的有效性,特别是对于吡唑-5-酮的生产(Dabholkar & Gavande, 2003)。

抗菌活性一些研究探讨了苯并噁嗪类似物的抗菌性质。这些化合物,从4-甲基-3,4-二氢-2H-1,4-苯并噁嗪-2-羧酸和其他衍生物合成,已显示出对各种细菌菌株的有希望的抗菌效果,突显了它们在开发新的抗菌剂中的潜力(Kadian, Maste, & Bhat, 2012)。

催化和聚合物科学该化合物及其衍生物在聚合物科学中也具有重要意义。例如,它与羧酸和酚作为催化剂的反应已被研究,有助于我们理解聚合物固化过程和材料科学(Dunkers & Ishida, 1999)。

安全和危害

The safety and hazards associated with “4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” are not explicitly mentioned in the search results. However, it’s important to handle all chemical substances with appropriate safety measures.

未来方向

The future directions for “4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” could involve further exploration of its biological activities and potential applications. For instance, given the reported inhibitory activity of benzoxazines on human DNA topoisomerase I7, further research could explore the potential of “4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid” and related compounds as anticancer agents.

Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.

属性

IUPAC Name |

4-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11-6-9(10(12)13)14-8-5-3-2-4-7(8)11/h2-5,9H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVIRLKDUUXSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445683 | |

| Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

CAS RN |

212578-38-6 | |

| Record name | 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

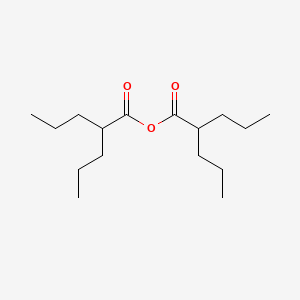

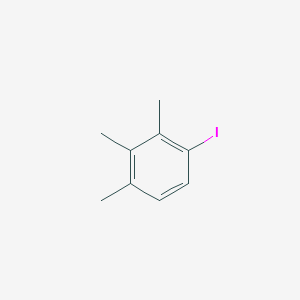

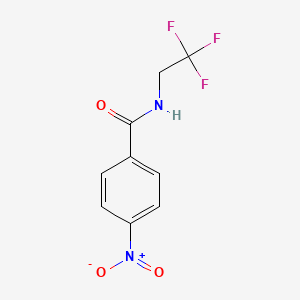

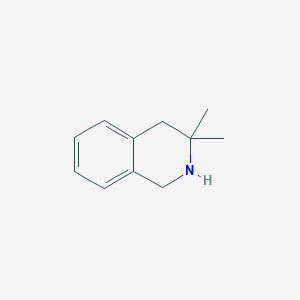

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Phenyl-1,4-dioxaspiro[4,5]decane](/img/structure/B1609968.png)